4-Hydroxypropranolol

Vue d'ensemble

Description

4-Hydroxypropranolol is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. It is formed through the hydroxylation of propranolol and retains pharmacological activity. This compound is significant in the study of drug metabolism and pharmacokinetics due to its role in the metabolic pathway of propranolol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropranolol typically involves the hydroxylation of propranolol. One method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 4-position of the naphthalene ring of propranolol .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems to achieve the hydroxylation of propranolol. These methods are optimized for high yield and purity .

Analyse Des Réactions Chimiques

UGT-Mediated Glucuronidation

4-hydroxypropranolol contains two hydroxyl groups (aliphatic and aromatic), making it a substrate for UDP-glucuronosyltransferases (UGTs). Key findings include:

Reaction Characteristics

-

Primary UGT Isoforms : UGT1A7, UGT1A8, UGT1A9, and UGT2A1 catalyze glucuronidation .

-

Regioselectivity :

-

Stereoselectivity : (S)-4-hydroxypropranolol is preferentially glucuronidated by UGT1A7 and UGT1A9, while UGT2A1 shows no enantiomeric preference .

Table 1: UGT Isoform Activity for this compound Glucuronidation

| UGT Isoform | Regioselectivity | Stereoselectivity | Catalytic Efficiency (Relative) |

|---|---|---|---|

| UGT1A7 | Aliphatic hydroxyl | Prefers (S)-enantiomer | High |

| UGT1A8 | Aliphatic hydroxyl | Not reported | Moderate |

| UGT1A9 | Aliphatic + Aromatic | Prefers (S)-enantiomer | Highest |

| UGT2A1 | Aliphatic + Aromatic | None | Moderate |

Oxidative Metabolism to Reactive Intermediates

This compound undergoes oxidation to form reactive quinone species:

Mechanistic Pathway

-

Conversion to 1,4-Naphthoquinone (1,4-NQ) : Superoxide anions generated by NADPH–cytochrome P450 reductase (fp 2) oxidize this compound to 1,4-NQ .

-

Covalent Binding : 1,4-NQ binds covalently to hepatic proteins, including cytochrome P450-2D (CYP2D) enzymes, leading to enzyme inhibition .

Key Experimental Data:

Non-Enzymatic Degradation

This compound exhibits instability in aqueous solutions:

-

First-Order Degradation : Degrades with a half-life of 5–8 hours in buffer (pH 7.8) .

-

Impact on Analysis : Degradation necessitates rapid processing of biological samples to avoid underestimating metabolite concentrations .

Structural and Mechanistic Insights from Molecular Modeling

Homology modeling reveals:

-

UGT Binding Sites :

-

CYP2D6 Interaction : Co-expression with UGTs modulates CYP2D6 activity, reducing this compound accumulation .

Comparative Reaction Pathways

| Reaction Type | Enzymes/Agents | Products | Biological Impact |

|---|---|---|---|

| Glucuronidation | UGT1A7, UGT1A9, UGT2A1 | Aliphatic/Aromatic glucuronides | Enhanced renal excretion |

| Oxidation | fp 2, CYP enzymes | 1,4-Naphthoquinone | CYP2D inhibition, protein adducts |

| Non-enzymatic hydrolysis | Aqueous buffer | Degradation products | Analytical interference |

Applications De Recherche Scientifique

Pharmacological Properties

4-Hydroxypropranolol exhibits several pharmacological activities that make it a subject of interest in clinical and experimental settings:

- Beta-Adrenoceptor Blocking : It functions as a potent beta-adrenoceptor antagonist, similar in potency to propranolol itself. This property enables it to effectively antagonize isoprenaline-induced increases in heart rate and blood pressure in various animal models, including cats and guinea pigs .

- Intrinsic Sympathomimetic Activity : Notably, 4-OH-Prop also displays intrinsic sympathomimetic activity, which can lead to an increase in heart rate under certain conditions, particularly in catecholamine-depleted states . This dual action could be beneficial in specific clinical scenarios where traditional beta-blockers may be contraindicated.

- Membrane Stabilizing Activity : The compound has demonstrated membrane stabilizing effects, which may contribute to its overall pharmacological profile. In studies with anesthetized dogs, it was observed that 4-OH-Prop could decrease heart rate and dP/dt while increasing A-V conduction time at specific dosages .

Biotransformation Studies

Research into the biotransformation of propranolol into this compound has revealed insights into its metabolic pathways and implications for drug efficacy:

- Enantioselective Biotransformation : Studies have shown that endophytic fungi can biotransform propranolol into its active metabolite 4-OH-Prop. For instance, Glomerella cingulata was able to convert a significant percentage of (-)-(S)-propranolol into (-)-(S)-4-hydroxypropranolol without forming the other enantiomer . This highlights the potential for using biological systems to produce valuable pharmaceutical intermediates.

- Pharmacokinetics : The pharmacokinetic profile of 4-OH-Prop has been characterized through various studies. After administration of propranolol, peak concentrations of 4-OH-Prop are reached within 1 to 1.5 hours. Its plasma levels exhibit significant variability based on dosage and duration of treatment, indicating its importance in the pharmacological effects observed with propranolol therapy .

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Cardiovascular Therapy : Given its beta-blocking capabilities combined with intrinsic sympathomimetic activity, 4-OH-Prop may be explored as an alternative treatment for patients who require beta-blockade but are sensitive to the side effects commonly associated with non-selective beta-blockers .

- Cancer Research : Recent studies have indicated that metabolites like this compound could play roles in cancer treatment strategies. Research into its effects on tumor cell lines has begun to uncover potential anticancer properties, warranting further investigation .

Data Table: Pharmacological Effects of this compound

Mécanisme D'action

4-Hydroxypropranolol exerts its effects by binding to beta-adrenergic receptors, similar to propranolol. It blocks the action of endogenous catecholamines, leading to decreased heart rate and blood pressure. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

Comparaison Avec Des Composés Similaires

Propranolol: The parent compound, a non-selective beta-blocker.

5-Hydroxypropranolol: Another hydroxylated metabolite of propranolol.

7-Hydroxypropranolol: A less common metabolite with similar properties

Uniqueness: 4-Hydroxypropranolol is unique due to its specific hydroxylation at the 4-position, which influences its pharmacological activity and metabolic stability. This specificity makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of propranolol .

Activité Biologique

4-Hydroxypropranolol (4-OHP) is a significant metabolite of propranolol, a widely used non-selective beta-adrenergic antagonist. The biological activity of 4-OHP is characterized by its pharmacological properties, metabolism, and interactions with various biological systems. This article synthesizes current research findings on the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and clinical implications.

Pharmacological Properties

Beta-Adrenoceptor Blockade

this compound exhibits potent beta-adrenoceptor blocking activity comparable to that of propranolol itself. Studies indicate that it effectively antagonizes isoprenaline-induced increases in heart rate and blood pressure in animal models, including cats and guinea pigs . This suggests that 4-OHP retains the therapeutic effects of propranolol in managing cardiovascular conditions.

Intrinsic Sympathomimetic Activity

Interestingly, this compound also demonstrates intrinsic sympathomimetic activity (ISA). In experiments with catecholamine-depleted rats, it was observed to increase heart rate, indicating that it can stimulate beta-adrenoceptors under certain conditions . This dual action may contribute to its unique therapeutic profile, allowing for a more nuanced approach in treating patients who may benefit from both blockade and stimulation of beta receptors.

Membrane Stabilizing Effects

In addition to its beta-blocking properties, 4-OHP exhibits membrane stabilizing effects. In anesthetized dog models, doses ranging from 0.09 to 1.25 mg/kg resulted in decreased heart rate and increased A-V conduction time due to beta-receptor blockade. However, at higher doses (5.25 and 13.25 mg/kg), the compound also produced a further decrease in heart rate and an increase in conduction time, reflecting its membrane-stabilizing activity .

Metabolism and Biotransformation

Metabolic Pathways

The metabolism of propranolol primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. The formation of this compound is a key step in this metabolic pathway. Research indicates that 4-OHP can inhibit CYP2D6 activity, leading to potential drug-drug interactions when propranolol is co-administered with other substrates metabolized by this enzyme .

Chemical Stability

Studies have shown that this compound is chemically unstable in vitro, with degradation following first-order kinetics . This instability necessitates prompt analysis of urine samples containing this compound to ensure accurate measurement and assessment of its biological effects.

Case Studies and Clinical Implications

Several clinical studies have explored the implications of this compound's pharmacological profile:

- Cardiovascular Effects : In patients with hypertension or anxiety disorders treated with propranolol, the presence of 4-OHP has been correlated with therapeutic outcomes. Its ability to modulate heart rate while providing beta-blockade can enhance patient tolerance to treatment.

- Drug Interactions : Due to its inhibitory effects on CYP2D6, clinicians need to be cautious when prescribing medications that are metabolized by this pathway alongside propranolol. Monitoring for adverse effects or reduced efficacy of concomitant medications is advised.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Beta-Adrenoceptor Blockade | Antagonizes isoprenaline effects on heart rate and blood pressure |

| Intrinsic Sympathomimetic Activity | Increases heart rate in catecholamine-depleted animals |

| Membrane Stabilizing Effects | Decreases heart rate and increases A-V conduction time at higher doses |

| CYP2D6 Inhibition | Potential for drug-drug interactions; inhibits metabolism of other drugs |

| Chemical Stability | Degrades rapidly in vitro; requires prompt analysis post-sample collection |

Propriétés

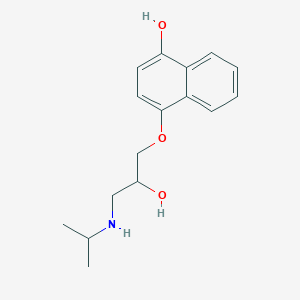

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEPACWBWIOYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14133-90-5 (hydrochloride) | |

| Record name | 4-Hydroxypropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893062 | |

| Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-53-6 | |

| Record name | (±)-4-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.